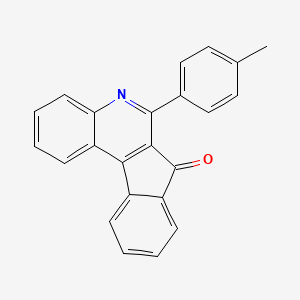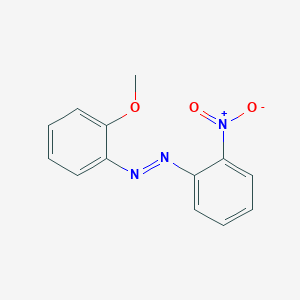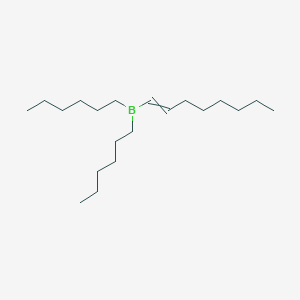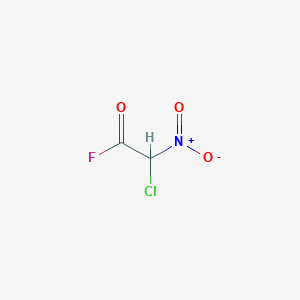
N-Carbamoylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbamoylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-Carbamoylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-Carbamoylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness
N-Carbamoylpyridine-3-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its pyridine ring enhances its binding affinity and specificity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
113916-37-3 |
|---|---|
Molekularformel |
C6H7N3O3S |
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
pyridin-3-ylsulfonylurea |
InChI |
InChI=1S/C6H7N3O3S/c7-6(10)9-13(11,12)5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) |
InChI-Schlüssel |
YTPMPUKKISGPFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)


![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)




![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)


![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
